molecular formula C21H23NO2 B585826 RCS-4-d11 CAS No. 1346604-41-8

RCS-4-d11

Cat. No.: B585826
CAS No.: 1346604-41-8
M. Wt: 332.487
InChI Key: OZCYJKDWRUIFFE-RZEGOHQBSA-N
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Description

RCS-4-d11 is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. It is a deuterated analog of RCS-4, meaning it contains deuterium atoms (heavy hydrogen) instead of regular hydrogen atoms. This modification is often used in scientific research to study the metabolism and pharmacokinetics of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4-d11 involves the introduction of deuterium atoms into the RCS-4 molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which is a common structure in many synthetic cannabinoids.

    Substitution: The indole core is then substituted with a pentyl chain that contains deuterium atoms.

    Coupling Reaction: The substituted indole is coupled with a methoxyphenyl group through a carbonyl linkage to form the final product, this compound.

The reaction conditions typically involve the use of organic solvents such as chloroform or dimethyl sulfoxide, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

RCS-4-d11 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research to study the structure-activity relationships of synthetic cannabinoids .

Scientific Research Applications

RCS-4-d11 has several scientific research applications, including:

Mechanism of Action

RCS-4-d11 exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors, known as CB1 and CB2, are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. This compound acts as an agonist at these receptors, meaning it activates them to produce its effects. The binding of this compound to CB1 receptors is primarily responsible for its psychoactive effects, while binding to CB2 receptors is associated with its anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

RCS-4-d11 is similar to other synthetic cannabinoids such as RCS-2, RCS-3, and JWH-018. it is unique due to the presence of deuterium atoms, which makes it more stable and allows for more detailed pharmacokinetic studies. The following table provides a comparison of this compound with similar compounds:

Compound Structure Unique Features
RCS-4 Non-deuterated analog of this compound Standard synthetic cannabinoid
RCS-2 Similar structure with different substituents Different binding affinity and activity at receptors
RCS-3 Similar structure with different substituents Different binding affinity and activity at receptors
JWH-018 Different core structure Widely studied synthetic cannabinoid

This compound’s unique feature is its deuterium labeling, which provides advantages in stability and research applications .

Properties

CAS No.

1346604-41-8

Molecular Formula

C21H23NO2

Molecular Weight

332.487

IUPAC Name

(4-methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone

InChI

InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3/i1D3,3D2,4D2,7D2,14D2

InChI Key

OZCYJKDWRUIFFE-RZEGOHQBSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC

Synonyms

(4-Methoxyphenyl)[1-(pentyl-d11)-1H-indol-3-yl]methanone; 

Origin of Product

United States

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